Kuraridine

Übersicht

Beschreibung

Synthesis Analysis

Kuraridine's synthesis involves intricate chemical processes. Honda et al. (2005) reported the total synthesis of (-)-kuraramine, a compound closely related to this compound, using samarium diiodide-promoted reductive deamination and proline derivatives (Honda, Takahashi, & Namiki, 2005). Additionally, Frigerio et al. (2010) described the first synthesis of (+)-kuraramine, a stereoisomer of this compound, highlighting the complexity and innovation in synthesizing these compounds (Frigerio, Haseler, & Gallagher, 2010).

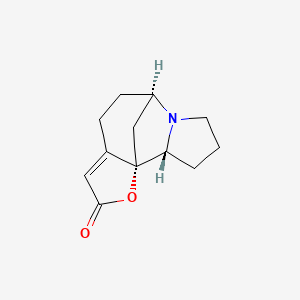

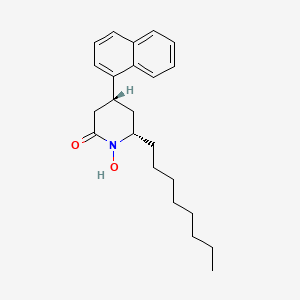

Molecular Structure Analysis

The molecular structure of this compound is characterized by unique features typical of flavonoids. Studies on compounds such as kurarinone provide insights into the structural aspects of this compound. For instance, kurarinone, isolated from Sophora flavescens, possesses a lavandulyl flavanone structure, which can be inferred to have similarities with this compound (De Naeyer et al., 2004).

Chemical Reactions and Properties

This compound and related compounds engage in various chemical reactions. For example, kurarinone and kuraridinol, structurally related to this compound, have shown inhibitory effects on tyrosinase, indicating the potential chemical reactivity of this compound (Hyun et al., 2008).

Physical Properties Analysis

The physical properties of this compound-like compounds have been explored through various studies. For instance, Liu et al. (2018) used UHPLC-MS/MS methods to characterize kuraridin, a compound with similarities to this compound, providing insights into its physical and chemical behavior in biological systems (Liu et al., 2018).

Chemical Properties Analysis

This compound’s chemical properties can be understood by examining related compounds. The study by Kim et al. (2013) on kurarinone, for instance, reveals insights into the immune response modulation, which could be reflective of this compound's chemical properties (Kim et al., 2013).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies and Metabolite Characterization

- UHPLC-MS/MS Method for Kuraridin : Kuraridin, derived from the traditional Chinese medicine Sophora flavescens Ait., has been analyzed using an ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method. This study was pivotal in characterizing the metabolites of kuraridin in rat plasma post oral administration, enhancing understanding of its pharmacokinetics and biological transformations (Liu et al., 2018).

Antiviral Properties

- Anti-reovirus Activity : Kuraridin has demonstrated notable anti-reovirus activity. It inhibits both virus adsorption and replication, thus showing potential as an antiviral agent, particularly against human and porcine reoviruses (Kwon et al., 2015).

Antimicrobial and Antifungal Activities

- Antimicrobial and Cytotoxic Activity : Research has highlighted the antimicrobial efficacy of kuraridin against various bacterial and fungal microorganisms. This supports its use in traditional medicine for treating microbial infections (Sohn et al., 2004).

- Combating MRSA : Studies have shown that kuraridin enhances the efficacy of antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential in treating resistant bacterial infections (Chan et al., 2023).

Antioxidant and Anti-inflammatory Properties

- Antioxidant Effects : Kuraridin has been evaluated for its antioxidant properties in various assays, suggesting potential anti-inflammatory benefits (Jung et al., 2008).

Effects on Neurological Disorders

- Parkinson’s Disease Treatment : Kurarinone, a compound related to kuraridin, showed promise in alleviating symptoms of Parkinson’s disease in animal models, potentially offering a new treatment avenue for this neurodegenerative disorder (Sun et al., 2022).

Other Bioactivities

- Tyrosinase Inhibitory Activity : Kuraridin exhibits strong tyrosinase inhibitory activity, suggesting potential applications in skin-whitening products or treatments for hyperpigmentation disorders (Son et al., 2003).

- Impact on Immune Cells : Kurarinone, a flavonoid closely related to kuraridin, has been shown to inhibit the differentiation and proliferation of Th1 and Th17 cells, indicating potential therapeutic benefits in autoimmune conditions (Xie et al., 2018).

Wirkmechanismus

Target of Action

Kuraridine, a prenylated flavonol extracted from the roots of Sophora flavescens , primarily targets the cGMP specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cGMP, a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

This compound exhibits potent inhibitory activity against cGMP PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP enhances vasodilation and smooth muscle relaxation . Additionally, this compound has been found to induce pronounced chloride inward currents in the absence of GABA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP-PDE5 pathway . By inhibiting PDE5, this compound increases the levels of cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

It’s known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles and vasodilation . These effects are due to the increased levels of cGMP resulting from the inhibition of PDE5 . Additionally, this compound has been found to induce chloride inward currents in the absence of GABA , suggesting potential effects on neuronal signaling.

Eigenschaften

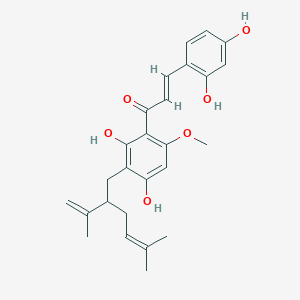

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAPWPAWQGDOMN-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Kuraridine and what is its known biological activity?

A1: this compound is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []

Q2: How potent is this compound as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?

A2: While this compound shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.

Q3: Does the presence of a lavandulyl group influence the biological activity of this compound?

A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although this compound is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in this compound's interaction with beta-glucosidase.

Q4: Are there any studies investigating the structure-activity relationship of this compound and its analogs?

A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of this compound and its analogs are currently lacking. Investigating how modifications to the this compound scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)

![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)

![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)

![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)

![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)